6α-Chlorodexamethasone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of corticosteroids like betamethasone, which is closely related to 6α-Chlorodexamethasone, often involves complex chemical processes that can include chlorination, bromination, and fermentation. For instance, Tang et al. (2017) developed a novel and efficient synthesis route for betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione, which involves stereoselective introduction of methyl groups and a side chain installation that avoids the use of toxic reagents, showing potential for industrial application with relatively low toxicity and cost (Tang et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves experimental and theoretical studies to understand the geometrical parameters, bond lengths, and overall conformation of the molecule. Karabacak and Kurt (2008) presented an experimental and theoretical study on the structures and vibrations of 6-chloronicotinic acid, providing insights into the molecular geometry and vibrational frequencies that may be analogous to analyzing the structure of 6α-Chlorodexamethasone (Karabacak & Kurt, 2008).

Chemical Reactions and Properties

The chemical reactivity of chlorinated steroids such as 6α-Chlorodexamethasone involves electrophilic and nucleophilic substitution reactions. Toda et al. (1968) investigated electrophilic and nucleophilic substitution reactions of chlorinated compounds, providing a foundation for understanding the reactivity of chlorinated steroids (Toda et al., 1968).

Physical Properties Analysis

Analyzing the physical properties of chemical compounds like 6α-Chlorodexamethasone involves studying their phase transitions, vibrations, and other thermodynamic properties. Bator et al. (2011) examined the phase transitions and vibrations of dimethyl bipyridyl complexes, which, while not directly related to 6α-Chlorodexamethasone, illustrates the type of analysis that can be applied to understand its physical properties (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of 6α-Chlorodexamethasone, including its reactivity, stability, and interaction with other molecules, can be inferred from studies on similar chlorinated organic compounds. For example, Curtis and Reinhard (1994) explored the reductive dehalogenation of chlorinated compounds, shedding light on the potential chemical behaviors of chlorinated steroids in biological systems (Curtis & Reinhard, 1994).

Aplicaciones Científicas De Investigación

Eco-friendly Chromatographic Methods

Research has developed eco-friendly chromatographic methods for the simultaneous determination of chlorocresol and betamethasone dipropionate in topical formulations. This supports green chemistry by reducing solvent consumption and environmental impact, indicating a potential area where 6α-Chlorodexamethasone might be applied in developing environmentally friendly pharmaceutical analysis techniques (Muchakayala et al., 2021).

Theoretical Studies on Electronic Spectra and NMR

A theoretical study on electronic spectra and NMR of hydroxy-androsterone derivatives demonstrates the utility of computational chemistry in understanding the physical and chemical properties of steroidal compounds. This suggests that similar computational approaches could be applied to 6α-Chlorodexamethasone to predict its behavior in various environments (Jie, 2005).

Evaluation of Maternal Drug Exposure

Physiologically-based pharmacokinetic modeling has been used to evaluate maternal drug exposure to antenatal corticosteroids, highlighting the importance of understanding pharmacokinetics and dynamics for optimizing therapeutic strategies. Such modeling could be applicable to 6α-Chlorodexamethasone for assessing its behavior in biological systems (Ke & Milad, 2019).

Synthesis and Fermentation Approaches

An innovative synthesis and fermentation approach for betamethasone from precursor compounds showcases the advancement in chemical synthesis techniques. Exploring similar synthetic pathways could enhance the production efficiency and reduce the environmental impact of 6α-Chlorodexamethasone manufacturing (Tang et al., 2017).

Analytical Methods for Pharmaceutical Analysis

The development of sensitive, robust analytical methods for the quantification of betamethasone in human plasma illustrates the ongoing need for precise analytical tools in pharmaceutical research. Such methodologies could be adapted for 6α-Chlorodexamethasone to ensure accurate dosing and monitoring in clinical research (Pereira et al., 2005).

Safety And Hazards

Propiedades

Número CAS |

1744-64-5 |

|---|---|

Nombre del producto |

6α-Chlorodexamethasone |

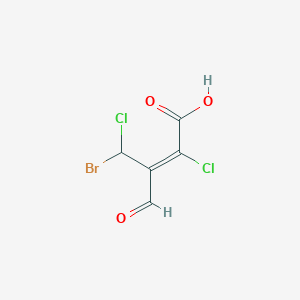

Fórmula molecular |

C₂₂H₂₈ClFO₅ |

Peso molecular |

426.91 |

Sinónimos |

6α-Chloro-9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; (6α,11β,16α)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)